molecular formula C14H16N4O3 B2885127 1,6,7-trimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-52-1

1,6,7-trimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2885127
CAS RN: 899751-52-1
M. Wt: 288.307
InChI Key: QUPUNIWEOPKZAY-UHFFFAOYSA-N
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Description

Compounds with similar structures to the one you mentioned often belong to the class of purines, which are biologically significant molecules found in many organisms. They play crucial roles in various biochemical processes .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, orthoesters, which are functional groups containing three alkoxy groups attached to one central carbon atom, were first synthesized via nucleophilic substitution reaction of chloroform with alkoxides .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . The structure often includes a purine ring, which is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, orthoesters can be valuable substrates in various classes of two-component and multi-component organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their specific molecular structures. For instance, trimethyl orthoformate is a colorless liquid with a pungent odor, soluble in ethanol and ether .

Scientific Research Applications

Immunotherapeutic Agents

Research on thiazolo[4,5-d]pyrimidine nucleosides, which are analogs of naturally occurring purine nucleosides, has shown significant immunomodulatory effects. These compounds have been synthesized to explore their potential as immunotherapeutic agents. For instance, analogs like 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione have exhibited remarkable immunoactivity, suggesting their utility in enhancing various murine immune functions. This includes their potential in increasing natural killer cell cytotoxicity and providing protection against viral infections in mice, indicative of their role in inducing interferon and modulating immune responses (Nagahara et al., 1990).

Anticancer and Antiviral Activities

Triazino and triazolo[4,3-e]purine derivatives have been synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Some compounds in this category demonstrated considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines. Moreover, moderate anti-HIV activity and significant antimicrobial effects against specific bacterial strains were observed, showcasing the diverse therapeutic potential of purine derivatives in treating various diseases (Ashour et al., 2012).

Cytotoxic Activity Screening

The synthesis of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione derivatives from nucleoside precursors has been explored, with a focus on their cytotoxic effect on cancer and non-cancerous cell lines. These studies aim to identify compounds with potential therapeutic applications, highlighting the importance of purine analogs in developing new anticancer agents (Mieczkowski et al., 2016).

Pharmaceutical Research and Development

The exploration of purine analogs extends to their role in designing new pharmaceutical compounds with various biological activities. For instance, fused purine analogues have been synthesized to assess their anticancer activity, revealing potent effects against several cancer cell lines. This research underlines the potential of purine derivatives in contributing to the development of new therapeutic agents (Hassan et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds can vary widely, depending on their specific biological targets. For example, some purines act as precursors to DNA and RNA, while others serve as energy carriers (like ATP and GTP) or signal transducers (like cAMP and cGMP) .

properties

IUPAC Name

4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-7(2)6-17-12(19)10-11(16(5)14(17)20)15-13-18(10)8(3)9(4)21-13/h1,6H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPUNIWEOPKZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,8-Trimethyl-2-(2-methylprop-2-enyl)purino[8,7-b][1,3]oxazole-1,3-dione

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